molecular formula C12H12N2O3S B2804283 5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one CAS No. 1164509-23-2

5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one

Numéro de catalogue: B2804283
Numéro CAS: 1164509-23-2
Poids moléculaire: 264.3
Clé InChI: AXGGLQUXLNYRJR-POHAHGRESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one (molecular formula: C₁₂H₁₂N₂O₃S; molecular weight: 264.30 g/mol) is a thiazolidinone derivative characterized by a central thiazolidin-4-one core substituted with a 3,4-dimethoxyphenylmethylene group at position 5 and an imino group at position 4 . This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies. Key spectral data include ¹H-NMR (δ 3.85–3.91 ppm for methoxy groups) and MS (m/z 264 [M⁺]), consistent with its molecular formula .

Propriétés

IUPAC Name

(5Z)-4-amino-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(13)14-12(15)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGGLQUXLNYRJR-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=NC(=O)S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=NC(=O)S2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes structural analogs and their key differences:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Activities References
5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one Thiazolidin-4-one 3,4-Dimethoxyphenylmethylene, imino 264.30 N/A (Theoretical predictions pending)
5-[(5-Nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl derivatives Thiazolidin-4-one Nitrofurylmethylene, thioxo, acetamide side chains 400–450 Antimicrobial activity (hypothesized)
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiazolidin-4-one + thiadiazole 4-Fluorophenyl, 4-methoxyphenyl 393.44 Crystallographically characterized
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid esters Triazole + thioacetic acid 3,4-Dimethoxyphenyl, ester groups 300–350 Low acute toxicity (predicted)
5-(4-Methylbenzylidene)-2-thioxo-thiazolidin-4-one (D8) Thiazolidin-4-one 4-Methylbenzylidene, thioxo 306.43 Antimicrobial activity (experimental)
Key Observations:
  • Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound enhances electron-donating capacity compared to nitro-furyl (electron-withdrawing) or fluorophenyl (moderately electron-withdrawing) groups in analogs .
  • Biological Activity: Thioxo derivatives (e.g., compound D8) exhibit confirmed antimicrobial activity, suggesting that the imino group in the target compound may require bioisosteric modification for similar efficacy .
  • Toxicity: Triazole-based dimethoxyphenyl analogs show lower predicted acute toxicity (LD₅₀ > 500 mg/kg) compared to thiazolidinones, likely due to reduced metabolic instability .
Spectral Data:
  • ¹H-NMR : Methoxy protons in the target compound resonate at δ 3.85–3.91 ppm, distinct from δ 7.2–8.1 ppm for aromatic protons in nitrofuryl analogs .
  • MS : The molecular ion peak (m/z 264) aligns with theoretical values, unlike nitro-containing analogs (m/z 400–450) .

Pharmacological Potential

  • Antimicrobial Activity : Rhodanine derivatives (e.g., D8) inhibit Staphylococcus aureus (MIC = 32 µg/mL), implying that the target compound’s dimethoxyphenyl group could enhance lipophilicity and membrane penetration .
  • Antifungal Activity: Thiadiazole-thiazolidinone hybrids (e.g., 2-(2,4-dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one) show moderate activity against Candida albicans, suggesting structure-activity relationships (SAR) dependent on halogen substitution .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.